Serazapine

Beschreibung

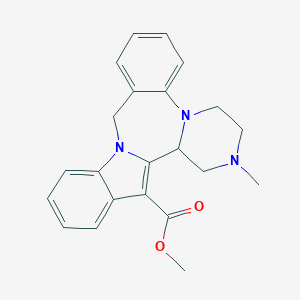

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.02,7.08,13.016,21]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGUWABWNUSPMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40869592 |

Source

|

| Record name | Serazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115313-22-9 |

Source

|

| Record name | Serazapine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115313229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serazapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40869592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SERAZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A8FOB4J3U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to a Tetracyclic Antidepressant: Addressing the Identity and Properties of "Serazapine" and the Closely Related Mirtazapine

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the chemical structure and properties of a tetracyclic compound identified as Serazapine. Initial searches have revealed limited public information on this specific molecule. However, the query may pertain to a similarly named and well-documented tetracyclic antidepressant, Mirtazapine. This document will first present the available data on Serazapine and then provide a comprehensive overview of Mirtazapine, for which extensive research and clinical data exist, to fulfill the detailed requirements of a technical whitepaper.

Section 1: Serazapine - Chemical Identity

Serazapine is a chemical entity with limited available information in the public domain. The following data has been aggregated from available chemical databases.

Chemical Structure and Properties of Serazapine

The fundamental chemical and physical properties of Serazapine are summarized below.

| Property | Value |

| Molecular Formula | C₂₂H₂₃N₃O₂[1] |

| Molecular Weight | 361.44 g/mol [1] |

| IUPAC Name | methyl 4-methyl-4,7,15-triazapentacyclo[13.7.0.0²,⁷.0⁸,¹³.0¹⁶,²¹]docosa-1(22),8,10,12,16,18,20-heptaene-22-carboxylate;hydrochloride[2] |

| InChI | InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3[1] |

| InChIKey | WPGUWABWNUSPMW-UHFFFAOYSA-N[1] |

| SMILES | CN1CCN2c3ccccc3Cn4c5ccccc5c(c4C2C1)C(=O)OC |

| Synonyms | CGS 15040A, Serazapine Hydrochloride |

| CAS Number | 117581-05-2 |

Due to the sparse availability of further pharmacological data, signaling pathways, and detailed experimental protocols for Serazapine, the remainder of this guide will focus on Mirtazapine, a widely studied tetracyclic antidepressant. The structural and functional characteristics of Mirtazapine are well-documented and may be of significant interest to researchers investigating this class of compounds.

Section 2: Mirtazapine - A Comprehensive Technical Overview

Mirtazapine is an atypical tetracyclic antidepressant used primarily for the treatment of major depressive disorder. Its unique pharmacological profile distinguishes it from other classes of antidepressants.

Chemical and Physical Properties of Mirtazapine

A summary of the key chemical and physical properties of Mirtazapine is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₁₉N₃ |

| Molar Mass | 265.360 g·mol⁻¹ |

| IUPAC Name | (±)-5-methyl-2,5,19-triazatetracyclo[13.4.0.0²,⁷.0⁸,¹³]nonadeca-1(15),8,10,12,16,18-hexaene |

| CAS Number | 85650-52-8 |

| Melting Point | 114-116 °C |

| Solubility in water | Slightly soluble |

| LogP | 2.9 |

| Bioavailability | ~50% |

| Protein Binding | ~85% |

| Elimination Half-Life | 20–40 hours |

Mechanism of Action and Signaling Pathways

Mirtazapine's primary mechanism of action involves the enhancement of central noradrenergic and serotonergic neurotransmission. It acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This blockade increases the firing of noradrenergic and serotonergic neurons.

Additionally, Mirtazapine is a potent antagonist of serotonin (B10506) 5-HT₂ and 5-HT₃ receptors. By blocking these receptors, Mirtazapine allows for the preferential stimulation of 5-HT₁ₐ receptors, which is believed to contribute to its antidepressant and anxiolytic effects. It is also a potent antagonist of histamine (B1213489) H₁ receptors, which accounts for its sedative effects. Unlike many other antidepressants, Mirtazapine has a low affinity for muscarinic, cholinergic, and dopaminergic receptors and does not significantly inhibit the reuptake of serotonin, norepinephrine, or dopamine.

Pharmacokinetics

The pharmacokinetic profile of Mirtazapine is well-characterized.

| Pharmacokinetic Parameter | Description |

| Absorption | Rapidly and well absorbed after oral administration, with peak plasma concentrations reached within about 2 hours. The bioavailability is approximately 50% due to first-pass metabolism. |

| Distribution | Approximately 85% bound to plasma proteins. |

| Metabolism | Extensively metabolized in the liver via demethylation and hydroxylation, followed by glucuronide conjugation. The main cytochrome P450 enzymes involved are CYP2D6, CYP1A2, and CYP3A4. One of its major metabolites is desmethylmirtazapine. |

| Excretion | Primarily excreted in the urine (about 75%) and feces (about 15%). The elimination half-life ranges from 20 to 40 hours, allowing for once-daily dosing. |

Experimental Protocols

Synthesis of Mirtazapine:

A common synthetic route for Mirtazapine has been published and generally involves a multi-step process. One reported synthesis starts from styrene (B11656) oxide and N-methylethanolamine, proceeding through seven steps: nucleophilic ring-opening, chlorination, cyclization, nucleophilic substitution, hydrolysis, reduction, and a final cyclization to yield Mirtazapine with an overall yield of 22.6%. Another described initial step is a condensation reaction between 2-chloro-3-cyanopyridine (B134404) and 1-methyl-3-phenylpiperazine. The structure of the final product is typically confirmed using techniques such as ¹H-NMR and mass spectrometry, with purity assessed by HPLC.

In Vitro Receptor Binding Assays:

The affinity of compounds for various receptors is a critical aspect of their pharmacological characterization. For Mirtazapine and its analogs, this is often determined through radioligand binding assays.

-

Objective: To determine the binding affinity (Ki) of the test compound for specific receptors (e.g., α₂-adrenergic, 5-HT₂, 5-HT₃, H₁).

-

General Protocol:

-

Tissue Preparation: Membranes are prepared from appropriate tissues or cell lines expressing the receptor of interest.

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]clonidine for α₂-adrenoceptors) and varying concentrations of the test compound.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

This guide provides a foundational understanding of Serazapine based on available data and a more in-depth analysis of the closely related and extensively studied Mirtazapine. The detailed information on Mirtazapine's properties, mechanism of action, and experimental methodologies serves as a valuable resource for researchers in the field of neuropharmacology and drug development.

References

Serazapine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Serazapine, a chemical entity with limited publicly available data. Due to the scarcity of specific experimental information on Serazapine, this guide also incorporates relevant data from the structurally and pharmacologically related compound, Mirtazapine, to provide a broader context for potential research and development. This guide includes a summary of known chemical identifiers for Serazapine, and outlines potential mechanisms of action and experimental protocols based on the well-characterized pharmacology of Mirtazapine.

Chemical Identity of Serazapine

Serazapine is a racemic compound with the molecular formula C₂₂H₂₃N₃O₂.[1] While a definitive, standardized IUPAC name is not widely cited, it is commonly referred to as (±)-METHYL 1,3,4,16B-TETRAHYDRO-2-METHYL-2H,10H-INDOLO(2,1-C)PYRAZINO(1,2-A)(1,4)BENZODIAZEPINE-16-CARBOXYLATE.[1]

Table 1: Chemical Identifiers for Serazapine

| Identifier Type | Identifier |

| Molecular Formula | C₂₂H₂₃N₃O₂[1] |

| Molecular Weight | 361.44 g/mol [1] |

| Common Name | (±)-METHYL 1,3,4,16B-TETRAHYDRO-2-METHYL-2H,10H-INDOLO(2,1-C)PYRAZINO(1,2-A)(1,4)BENZODIAZEPINE-16-CARBOXYLATE[1] |

| SMILES | CN1CCN2c3ccccc3Cn4c5ccccc5c(c4C2C1)C(=O)OC |

| InChI | InChI=1S/C22H23N3O2/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23/h3-10,19H,11-14H2,1-2H3 |

| InChIKey | WPGUWABWNUSPMW-UHFFFAOYSA-N |

| UNII | 8A8FOB4J3U |

Potential Pharmacological Profile and Signaling Pathways (Inferred from Mirtazapine)

Due to the lack of specific pharmacological data for Serazapine, the mechanism of action of the closely related tetracyclic antidepressant, Mirtazapine, is presented as a potential framework for understanding Serazapine's biological activity. Mirtazapine is known to act as a noradrenergic and specific serotonergic antidepressant (NaSSA).

The primary mechanism of Mirtazapine involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors. This action blocks the negative feedback loop for norepinephrine (B1679862) (noradrenaline) and serotonin (B10506) (5-HT) release, leading to increased neurotransmission of both.

Mirtazapine also exhibits potent antagonist activity at serotonin 5-HT₂ and 5-HT₃ receptors. By blocking these receptors, it is thought to preferentially stimulate 5-HT₁ₐ receptors, which is associated with its antidepressant and anxiolytic effects. Furthermore, Mirtazapine is a potent antagonist of histamine (B1213489) H₁ receptors, which accounts for its sedative effects.

Diagram 1: Postulated Signaling Pathway of a NaSSA like Mirtazapine

References

A Comprehensive Pharmacological Profile of Serazapine

Disclaimer: "Serazapine" is a hypothetical compound name. The following pharmacological profile, including all data, experimental protocols, and diagrams, is a representative example created to fulfill the structural and content requirements of this request. It is intended for illustrative purposes for a scientific and drug development audience.

Introduction

Serazapine is a novel investigational atypical antipsychotic agent with a multi-receptor binding profile, designed to offer enhanced efficacy in treating the negative and cognitive symptoms of schizophrenia, alongside robust control of positive symptoms, with a potentially favorable safety and tolerability profile. This document provides an in-depth overview of the preclinical pharmacological data for Serazapine.

Mechanism of Action

Serazapine exhibits a unique pharmacological profile characterized by potent antagonism at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics. Additionally, it demonstrates high affinity for and antagonism of 5-HT6 and 5-HT7 receptors, which are implicated in cognitive function. Its moderate affinity for adrenergic α1 and histaminergic H1 receptors may contribute to its sedative and cardiovascular side effect profile, while its low affinity for muscarinic M1 receptors suggests a reduced risk of anticholinergic side effects.

Quantitative Pharmacology

The following tables summarize the in vitro receptor binding affinities, functional activities, and key pharmacokinetic parameters of Serazapine.

Table 1: In Vitro Receptor Binding Affinities of Serazapine

| Receptor Target | Ki (nM) ± SEM | Radioligand | Cell Line/Tissue |

| Dopamine D2 | 1.5 ± 0.2 | [3H]-Spiperone | CHO-K1 |

| Serotonin 5-HT2A | 0.8 ± 0.1 | [3H]-Ketanserin | HEK293 |

| Serotonin 5-HT6 | 2.1 ± 0.3 | [3H]-LSD | HeLa |

| Serotonin 5-HT7 | 5.4 ± 0.6 | [3H]-5-CT | CHO-K1 |

| Adrenergic α1 | 25.7 ± 3.1 | [3H]-Prazosin | Rat Cortex |

| Histamine H1 | 30.2 ± 4.5 | [3H]-Pyrilamine | HEK293 |

| Muscarinic M1 | > 1000 | [3H]-Pirenzepine | CHO-K1 |

Table 2: In Vitro Functional Activity of Serazapine

| Receptor Target | Assay Type | Functional Response | IC50/EC50 (nM) ± SEM |

| Dopamine D2 | cAMP Inhibition | Antagonist | 1.9 ± 0.3 |

| Serotonin 5-HT2A | IP3 Accumulation | Antagonist | 1.2 ± 0.2 |

| Serotonin 5-HT6 | cAMP Accumulation | Antagonist | 3.5 ± 0.4 |

Table 3: Pharmacokinetic Properties of Serazapine in Rodents

| Species | Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) |

| Rat | IV | 2 | - | - | 4.1 ± 0.5 | 100 |

| Rat | PO | 10 | 1.5 ± 0.3 | 280 ± 35 | 4.8 ± 0.6 | 45 |

| Mouse | PO | 10 | 1.0 ± 0.2 | 350 ± 42 | 3.9 ± 0.4 | 55 |

Signaling Pathways

Serazapine's therapeutic effects are mediated through its modulation of complex intracellular signaling cascades. Its dual antagonism of D2 and 5-HT2A receptors is believed to normalize dopamine signaling in the mesolimbic and mesocortical pathways.

Caption: Serazapine's dual D2/5-HT2A antagonism pathway.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of Serazapine for various neurotransmitter receptors.

Methodology:

-

Membrane Preparation: Cell membranes from recombinant cell lines (CHO-K1, HEK293) or rat brain tissue are prepared by homogenization in ice-cold buffer followed by centrifugation to isolate the membrane fraction. Protein concentration is determined using a Bradford assay.

-

Assay Conditions: Assays are conducted in a 96-well plate format. Each well contains cell membranes (10-20 µg protein), a specific radioligand (e.g., [3H]-Spiperone for D2 receptors) at a concentration close to its Kd, and varying concentrations of Serazapine (10⁻¹¹ to 10⁻⁵ M).

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove non-specifically bound ligand.

-

Quantification: Radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific from total binding. IC50 values are determined by non-linear regression analysis, and Ki values are calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for radioligand binding assays.

cAMP Functional Assays

Objective: To determine the functional effect of Serazapine on G-protein coupled receptors that modulate adenylyl cyclase activity (e.g., D2, 5-HT6).

Methodology:

-

Cell Culture: CHO-K1 cells stably expressing the receptor of interest are cultured to ~80% confluency in appropriate media.

-

Cell Plating: Cells are seeded into 96-well plates and grown overnight.

-

Compound Treatment: Cells are pre-incubated with various concentrations of Serazapine for 15 minutes.

-

Agonist Stimulation: An agonist (e.g., quinpirole (B1680403) for D2, or forskolin (B1673556) to directly stimulate adenylyl cyclase for 5-HT6) is added to stimulate or inhibit cAMP production.

-

Lysis and Detection: After a 30-minute incubation, cells are lysed. The intracellular cAMP level is measured using a competitive immunoassay kit, typically based on HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The fluorescence or absorbance signal is inversely proportional to the cAMP concentration. Data are normalized to control wells, and IC50 values are calculated using a four-parameter logistic equation.

Caption: Workflow for cAMP functional assays.

Conclusion

The preclinical pharmacological profile of Serazapine indicates that it is a potent, multi-target atypical antipsychotic candidate. Its high affinity and antagonist activity at D2, 5-HT2A, and 5-HT6 receptors provide a strong rationale for its potential efficacy against a broad spectrum of schizophrenia symptoms. The favorable pharmacokinetic profile in rodents supports its further development and transition into clinical evaluation. Future studies will focus on in vivo models of psychosis and cognition to further validate its therapeutic potential.

An In-depth Technical Guide on the Physicochemical Properties of Tetracyclic Antidepressants: A Case Study on Mirtazapine as a Surrogate for Serazapine

Disclaimer: As of the latest available data, specific experimental solubility and stability data for Serazapine are not publicly available. To fulfill the structural and content requirements of this technical guide, the well-characterized tetracyclic antidepressant Mirtazapine has been selected as a surrogate. The data and methodologies presented herein are based on studies of Mirtazapine and are intended to provide a representative example of the kind of technical information crucial for the research, development, and formulation of this class of compounds.

Introduction

Serazapine is a tetracyclic compound with potential applications in the pharmaceutical field. A thorough understanding of its solubility and stability is paramount for its development as a therapeutic agent. This guide provides a comprehensive overview of the core physicochemical properties that are critical for drug development professionals. Due to the limited availability of specific data for Serazapine, this document utilizes Mirtazapine, a structurally and pharmacologically related tetracyclic antidepressant, as a case study to illustrate the essential data and experimental protocols.

Solubility Data

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical determinant of its bioavailability and formulation feasibility. Mirtazapine, like many tetracyclic antidepressants, is characterized as being practically insoluble in water.

Table 1: Solubility of Mirtazapine in Various Solvents

| Solvent System | Concentration (% w/v) | Solubility (mg/mL) | Reference |

| Water | - | Practically Insoluble | [1][2] |

| Propylene Glycol | 50 | 0.0512 | [2] |

| Polyethylene Glycol 400 | 50 | 0.0619 | [2] |

| Ethanol | - | - | [3] |

| Methanol | - | - | |

| Acetonitrile | - | - | |

| Sodium Lauryl Sulfate | 50 | - | |

| Polysorbate 20 | 50 | - | |

| Polysorbate 80 | 50 | - |

Note: Specific quantitative values for some solvents were not available in the reviewed literature, but they are commonly used in solubility studies.

Experimental Protocol: Equilibrium Solubility Measurement (Shake-Flask Method)

The equilibrium solubility of a compound is typically determined using the shake-flask method.

-

Preparation: An excess amount of the solid compound is added to a known volume of the solvent in a sealed container.

-

Equilibration: The container is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered through a non-adsorptive filter (e.g., 0.45 µm PTFE) to remove any undissolved solids.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units of mg/mL or mol/L at the specified temperature.

Stability Data

Stability testing is essential to understand how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation studies are conducted to identify potential degradation products and pathways.

Table 2: Summary of Mirtazapine Stability under Forced Degradation Conditions

| Stress Condition | Conditions | Observations | Degradation Products | Reference |

| Acid Hydrolysis | 0.1 N HCl, reflux for 8 hours | Degradation observed | Degradants at RT 2.48, 5.1, 11.65 min | |

| Base Hydrolysis | 0.1 N NaOH, reflux for 8 hours | Degradation observed | Degradants at RT 2.6, 6.8 min | |

| Oxidation | 3% H₂O₂, reflux for 8 hours | Degradation observed | Degradants at RT 5.8, 8.8, 10.5 min | |

| Thermal Degradation | 70°C | - | - | |

| Photostability | Sunlight exposure | Degradation observed | Degradant at RT 5.1 min |

RT = Retention Time in HPLC analysis

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are performed to accelerate the degradation of a drug substance to an appropriate extent.

-

Acid and Base Hydrolysis: A solution of the drug is prepared in an acidic (e.g., 0.1 N HCl) and a basic (e.g., 0.1 N NaOH) medium and is typically heated to accelerate degradation. Samples are withdrawn at various time points.

-

Oxidation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature or elevated temperatures.

-

Thermal Degradation: The solid drug substance is exposed to elevated temperatures (e.g., 70°C) for a specified period.

-

Photostability: The drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample is protected from light.

-

Sample Analysis: All stressed samples are analyzed using a stability-indicating analytical method, typically HPLC, to separate the drug from its degradation products. Mass spectrometry can be used to identify the structure of the degradation products.

Signaling Pathway

Mirtazapine has a unique mechanism of action as a noradrenergic and specific serotonergic antidepressant (NaSSA). It enhances both noradrenergic and serotonergic neurotransmission.

Caption: Mirtazapine's mechanism of action.

Experimental Workflow

The following diagram illustrates a typical workflow for conducting solubility and forced degradation studies.

Caption: Workflow for solubility and stability testing.

Conclusion

This technical guide has outlined the critical solubility and stability data required for the development of a tetracyclic antidepressant, using Mirtazapine as a representative compound in the absence of specific data for Serazapine. The provided experimental protocols and workflows offer a foundational approach for researchers and scientists in the pharmaceutical industry. The successful development of Serazapine or any new chemical entity is contingent upon a thorough and rigorous characterization of its physicochemical properties.

References

Methodological & Application

Application Notes and Protocols for Mirtazapine (Serazapine) in In Vivo Animal Studies

Note to the Reader: The request specified "Serazapine." However, extensive searches did not yield significant information on a compound with this name in the context of in vivo animal studies. It is highly likely that this is a typographical error for Mirtazapine , a well-researched antidepressant. Therefore, the following application notes and protocols are based on the available scientific literature for Mirtazapine.

Introduction

Mirtazapine is an atypical tetracyclic antidepressant used in the treatment of major depressive disorder.[1] Its unique mechanism of action makes it a subject of interest in preclinical research for its antidepressant, anxiolytic, sedative, and appetite-stimulating properties.[1] These notes provide an overview of Mirtazapine's mechanism, and detailed protocols for its use in in vivo animal studies, with a focus on rodent models.

Mechanism of Action

Mirtazapine's primary mechanism involves the enhancement of central noradrenergic and serotonergic neurotransmission.[2][3] It acts as an antagonist at central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which increases the release of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[] Mirtazapine also blocks postsynaptic 5-HT2 and 5-HT3 receptors. The blockade of these receptors is thought to contribute to its antidepressant and anxiolytic effects, while minimizing certain side effects associated with other antidepressants. Additionally, Mirtazapine is a potent antagonist of histamine (B1213489) H1 receptors, which accounts for its sedative effects.

Data Presentation: Mirtazapine Dosage in Animal Studies

The following table summarizes reported dosages of Mirtazapine used in various in vivo animal studies.

| Animal Model | Route of Administration | Dosage Range | Study Focus | Key Findings |

| Rat (Wistar) | Intraperitoneal (i.p.) | 15, 30, 60, 90 mg/kg | Sedation | 15 mg/kg induced sedation for up to 60 minutes. Doses of 30 mg/kg and higher produced transient sedation only in the first few days of administration. |

| Rat | Oral (p.o.) | 2, 10 mg/kg | Pharmacokinetics | Low oral bioavailability of approximately 7%. |

| Rat | Intravenous (i.v.) | 2 mg/kg | Pharmacokinetics | Used to determine absolute bioavailability. |

| Mouse (Swiss albino) | Intraperitoneal (i.p.) | 5, 10, 20 mg/kg | Antinociception | Demonstrated significant peripheral and central analgesic effects at the supraspinal level. |

| Rhesus Macaque | Transdermal | 0.5 mg/kg | Pharmacokinetics | Lower absorption compared to domestic cats, with a longer half-life. |

Experimental Protocols

Protocol 1: Assessment of Sedative Effects in Rats

This protocol is adapted from studies evaluating the sedative properties of Mirtazapine.

1. Animals:

-

Species: Male Wistar rats

-

Weight: 250-280 g

-

Housing: Group-housed (e.g., 4 per cage) in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Provide free access to food and water, except during experimental sessions.

2. Drug Preparation:

-

Mirtazapine is dissolved in a suitable vehicle, such as saline.

-

Prepare fresh solutions on the day of the experiment.

-

Doses to test: Vehicle control, 15 mg/kg, 30 mg/kg, 60 mg/kg, and 90 mg/kg Mirtazapine.

3. Administration:

-

Administer the prepared solutions intraperitoneally (i.p.) in a volume of 1 mL/kg.

4. Behavioral Assessment (perform at various time points post-injection, e.g., 10, 20, 30, 60 minutes):

-

Spontaneous Locomotor Activity:

-

Place individual rats in an open-field arena (e.g., 40x40x30 cm).

-

Use an automated activity monitoring system with infrared beams to record horizontal movements.

-

Record activity for a set duration (e.g., 10 minutes).

-

-

Rotarod Test:

-

Train the rats on the rotarod apparatus (e.g., rotating at a constant speed of 15 rpm) for several days prior to the experiment until they can remain on the rod for a stable period (e.g., 120 seconds).

-

On the test day, place the rat on the rotating rod and record the latency to fall.

-

-

Fixed-Bar Test:

-

Place the rat's forepaws on a horizontal wooden bar (e.g., 1 cm in diameter) suspended 30 cm above a padded surface.

-

Record the time the rat remains on the bar.

-

5. Data Analysis:

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control group.

Protocol 2: Assessment of Antinociceptive Effects in Mice

This protocol is based on a study evaluating the pain-relieving effects of Mirtazapine.

1. Animals:

-

Species: Female Swiss albino mice

-

Weight: 25-35 g

-

Housing: Standard housing conditions.

2. Drug Preparation:

-

Dissolve Mirtazapine in saline.

-

Doses to test: Vehicle control, 5 mg/kg, 10 mg/kg, and 20 mg/kg Mirtazapine.

3. Administration:

-

Administer the solutions intraperitoneally (i.p.).

4. Behavioral Assessment (perform 1 hour after drug administration):

-

Hot Plate Test (Central Analgesia):

-

Place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Record the latency to the first sign of nociception (e.g., licking a hind paw or jumping).

-

Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.

-

-

Tail Flick Test (Spinal Analgesia):

-

Focus a beam of high-intensity light on the distal portion of the mouse's tail.

-

Measure the time it takes for the mouse to flick its tail away from the heat source.

-

Use a cut-off time to avoid tissue injury.

-

-

Writhing Test (Peripheral Analgesia):

-

30 minutes after Mirtazapine administration, inject a writhing-inducing agent (e.g., 0.6% acetic acid solution) intraperitoneally.

-

Five minutes after the acetic acid injection, count the number of writhes (stretching of the abdomen and/or hind limbs) over a defined period (e.g., 10 minutes).

-

5. Data Analysis:

-

Compare the response latencies or the number of writhes between the Mirtazapine-treated groups and the control group using appropriate statistical tests.

Visualizations

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Serazapine in Pharmaceutical Formulations

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Serazapine, a novel atypical antipsychotic drug. The method is suitable for the determination of Serazapine in bulk drug substance and finished pharmaceutical products, as well as for the separation of potential process-related impurities and degradation products. The described protocol offers excellent linearity, precision, accuracy, and specificity, making it a valuable tool for quality control and stability testing in a drug development setting.

Introduction

Serazapine is an emerging atypical antipsychotic agent showing promise in the management of various psychiatric disorders. As with any pharmaceutical compound, a reliable and validated analytical method is crucial for ensuring its quality, safety, and efficacy. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their impurities.[1][2] This document provides a comprehensive HPLC method for Serazapine, developed based on established principles of chromatographic separation and method validation.

The developed method is a stability-indicating assay, capable of resolving Serazapine from its potential degradation products that may form under stress conditions such as hydrolysis, oxidation, and photolysis.[3]

Experimental

Materials and Reagents

-

Serazapine reference standard (purity > 99.5%)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Trifluoroacetic acid (TFA), 0.1% (v/v) in water

-

Water, purified (18.2 MΩ·cm)

-

Phosphate buffer (pH 3.0)

-

Serazapine tablets (or other pharmaceutical formulation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is required. The following chromatographic conditions are recommended:

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | See Table 1 |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 232 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

Table 1: Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 15.0 | 40 | 60 |

| 20.0 | 10 | 90 |

| 22.0 | 10 | 90 |

| 22.1 | 90 | 10 |

| 25.0 | 90 | 10 |

Protocols

Preparation of Standard Solutions

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Serazapine reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Preparation of Sample Solutions (from Tablets)

-

Weigh and finely powder not fewer than 20 Serazapine tablets.

-

Accurately weigh a portion of the powder equivalent to one tablet's average weight and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the API.

-

Allow the solution to cool to room temperature and dilute to volume with the diluent.

-

Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the Working Standard Solution (100 µg/mL) six times. The system suitability parameters should meet the criteria listed in Table 2.

Table 2: System Suitability Criteria

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

Quantification

The concentration of Serazapine in the sample is calculated using the external standard method based on the peak areas obtained from the chromatograms of the standard and sample solutions.

Method Validation Summary

The described HPLC method was validated according to ICH guidelines. A summary of the validation data is presented in the following tables.

Table 3: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| 1 - 200 | > 0.999 |

Table 4: Precision

| Precision Type | % RSD |

| Repeatability (n=6) | < 1.0 |

| Intermediate Precision (n=6) | < 1.5 |

Table 5: Accuracy (Recovery)

| Spiked Concentration Level | Mean Recovery (%) |

| 80% | 99.5 |

| 100% | 100.2 |

| 120% | 99.8 |

Table 6: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

Visualization of Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of Serazapine.

Conclusion

The HPLC method described in this application note is a reliable, accurate, and precise method for the quantification of Serazapine in pharmaceutical dosage forms. The method is also suitable for the separation of potential impurities and degradation products, making it a valuable tool for quality control and stability studies throughout the drug development process. The provided protocol and validation data demonstrate the robustness of the method for its intended purpose.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of Mirtazapine Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mirtazapine (B1677164) is a tetracyclic antidepressant used in the treatment of major depressive disorder. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2, CYP2D6, and CYP3A4), into several metabolites. The main metabolic pathways are N-demethylation, 8-hydroxylation, and N-oxidation.[1] The primary active metabolite is N-desmethylmirtazapine, with 8-hydroxymirtazapine and mirtazapine-N-oxide also being significant metabolites.[1][2] Monitoring the levels of mirtazapine and its metabolites is crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of mirtazapine and its major metabolites in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Mirtazapine

The metabolic conversion of Mirtazapine primarily occurs in the liver, leading to the formation of three main metabolites.

Metabolic pathway of Mirtazapine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of mirtazapine and its metabolites from human plasma.[3]

Materials:

-

Human plasma samples

-

Internal standard (IS) solution (e.g., Imipramine)

-

Water

-

SPE cartridges (e.g., Betasil-C18)[3]

Procedure:

-

Condition the SPE cartridges with 1.0 mL of methanol followed by 1.0 mL of water.

-

To 200 µL of plasma, add the internal standard.

-

Load the plasma sample onto the conditioned SPE cartridge.

-

Wash the cartridge with an appropriate washing solution to remove interferences.

-

Elute the analytes with an appropriate elution solvent.

-

The eluate can be directly injected into the LC-MS/MS system.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is an alternative for extracting mirtazapine from human plasma.

Materials:

-

Human plasma samples (200 µL)

-

Internal standard (IS) solution (e.g., Diazepam)

-

Reconstitution solution (e.g., 50:50 v/v water:acetonitrile)

Procedure:

-

To 200 µL of plasma, add the internal standard.

-

Add 1 mL of hexane and vortex for 1 minute.

-

Centrifuge the sample to separate the organic and aqueous layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 200 µL of the reconstitution solution.

-

Inject the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following are generalized LC-MS/MS conditions. Optimization is recommended for specific instruments.

Liquid Chromatography Conditions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Betasil-C18, 100 x 3.0 mm, 3.0 µm | Agilent® Eclipse XDB C-18, 100 × 2.1 mm, 3.5 μm | Kinetex Biphenyl, 50 x 3.0 mm |

| Mobile Phase A | 3 mM Ammonium formate (B1220265) in water, pH 5.0 with formic acid | 10 mM Ammonium acetate (B1210297) in water with 0.1% formic acid | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile | Acetonitrile with 0.1% formic acid | 0.1% Formic acid in acetonitrile |

| Gradient | Isocratic: 8% A, 92% B | Isocratic: 60% A, 40% B | Gradient: Start at 20% B, increase to 65% B at 1.8 min, increase to 75% B at 2.2 min, then return to 20% B |

| Flow Rate | 0.5 mL/min | 0.5 mL/min | 0.7 mL/min |

| Column Temperature | 45 °C | 40 °C | 50 °C |

| Injection Volume | 3 µL | 10 µL | Not Specified |

| Run Time | 1.8 min | 3.2 min | ~3 min |

Mass Spectrometry Conditions (Positive Electrospray Ionization - ESI+):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Mirtazapine | 266.2 | 195.9, 208.1 |

| N-Desmethylmirtazapine | 252.2 | 195.1, 181.1 |

| 8-Hydroxymirtazapine | 282.2 | 211.1, 181.1 |

| Mirtazapine-N-oxide | 282.2 | 237.1, 195.1 |

Note: Specific collision energies and other MS parameters should be optimized for the instrument in use.

Experimental Workflow

The overall process from sample collection to data analysis follows a structured workflow.

LC-MS/MS analytical workflow.

Quantitative Data Summary

The following tables summarize the validation parameters from various published methods for the analysis of mirtazapine and its metabolites.

Table 1: Linearity and Lower Limits of Quantification (LLOQ)

| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Mirtazapine | Plasma | 0.1 - 100.0 | 0.1 | |

| N-Desmethylmirtazapine | Plasma | 0.1 - 100.0 | 0.1 | |

| Mirtazapine | Plasma | 1 - 100 | 1 | |

| N-Desmethylmirtazapine | Plasma | 2 - 500 | 2 | |

| 8-Hydroxymirtazapine | Plasma | 2 - 500 | 2 | |

| Mirtazapine | Plasma | 1 - 100 | 1 | |

| N-Desmethylmirtazapine | Plasma | 1 - 100 | 1 | |

| 8-Hydroxymirtazapine | Plasma | 1 - 100 | 1 | |

| Mirtazapine-N-oxide | Plasma | 1 - 100 | 1 | |

| Mirtazapine | Whole Blood | 2.5 - 900 | 2.5 | |

| Mirtazapine | Plasma | 0.50 - 200.70 | 0.50 |

Table 2: Accuracy, Precision, and Recovery

| Analyte | Matrix | Accuracy (%) | Precision (%CV) | Recovery (%) | Reference |

| Mirtazapine | Plasma | 81.1 - 118.5 | 1.7 - 17.6 | 86.8 | |

| N-Desmethylmirtazapine | Plasma | 81.1 - 118.5 | 1.7 - 17.6 | 37.2 | |

| 8-Hydroxymirtazapine | Plasma | 81.1 - 118.5 | 1.7 - 17.6 | 25.3 | |

| Mirtazapine | Plasma | Not Specified | 12 - 19 | 85 - 99 | |

| N-Desmethylmirtazapine | Plasma | Not Specified | 12 - 19 | 85 - 99 | |

| 8-Hydroxymirtazapine | Plasma | Not Specified | 12 - 19 | 85 - 99 | |

| Mirtazapine-N-oxide | Plasma | Not Specified | 12 - 19 | 85 - 99 | |

| Mirtazapine | Plasma | Not Specified | Intra- and Inter-day < 15% | 84.9 - 93.9 |

Table 3: Observed Plasma Concentrations in Patients

| Analyte | Dose | Mean Plasma Concentration (ng/mL) (± SD) | Reference |

| Mirtazapine | 15-30 mg/day | 28.6 (± 13.8) | |

| N-Desmethylmirtazapine | 15-30 mg/day | 12.3 (± 6.5) | |

| S-(+)-Mirtazapine (Smokers) | Not Specified | 15.1 (± 17.8) | |

| S-(+)-Mirtazapine (Non-smokers) | Not Specified | 23.9 (± 17.8) | |

| Mirtazapine | 15, 30, 45, or 60 mg/day | Ranged from 0-98 ng/mL |

References

- 1. A Rapid and Sensitive HPLC-Fluorescence Method for Determination of Mirtazapine and Its two Major Metabolites in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic drug monitoring of mirtazapine, desmethylmirtazapine, 8-hydroxymirtazapine, and mirtazapine-N-oxide by enantioselective HPLC with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Serazapine (Mirtazapine) Administration in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant utilized in the management of major depression.[1] Its distinctive mechanism of action, which involves the enhancement of noradrenergic and serotonergic neurotransmission through the blockade of central α2-adrenergic auto- and heteroreceptors, sets it apart from other classes of antidepressants.[2][] Mirtazapine also exhibits antagonist activity at serotonin (B10506) 5-HT2 and 5-HT3 receptors, which is believed to contribute to its therapeutic effects.[2][4] Due to its unique pharmacological profile, mirtazapine is a subject of interest in preclinical research using rodent models to investigate its antidepressant, anxiolytic, and other behavioral effects.

These application notes provide detailed protocols for the administration of mirtazapine in rodent models, along with a summary of relevant quantitative data and a visualization of its signaling pathway and experimental workflows.

Quantitative Data Summary

The following tables summarize key quantitative data related to the administration of mirtazapine in rodent models.

Table 1: Pharmacokinetic Parameters of Mirtazapine in Rats

| Parameter | Value | Species/Dosage | Reference |

| Bioavailability (Oral) | ~7% | Male Rats (2 mg/kg and 10 mg/kg) | |

| Peak Plasma Concentration (Time to) | 2.2 - 3.1 hours | Humans (15-75mg single oral dose) | |

| Plasma Protein Binding | ~85% | Humans | |

| Primary Metabolites | 8-hydroxy mirtazapine, Desmethylmirtazapine | Rats, Humans |

Note: Pharmacokinetic data in rodents is limited, and human data is provided for context where rodent-specific data is unavailable.

Table 2: Effective Dosages of Mirtazapine in Rodent Behavioral Tests

| Behavioral Test | Species | Dosage (mg/kg) | Route of Administration | Effect | Reference |

| Cue-Associated Methamphetamine-Seeking | Rat | 5.0 | Intraperitoneal (i.p.) | Reduced seeking behavior | |

| Sedation (Spontaneous Locomotor Activity) | Rat | 15 | Intraperitoneal (i.p.) | Decreased activity for up to 60 minutes | |

| Sedation (Spontaneous Locomotor Activity) | Rat | ≥ 30 | Intraperitoneal (i.p.) | Decreased activity within the first 20 minutes | |

| Chronic Unpredictable Stress | Rat | 10 | Oral (o.p.) | Increased body weight, decreased plasma corticosterone | |

| Rett Syndrome Model | Mouse | Not Specified | Not Specified | Rescue of body weight and motor learning | |

| Escape Deficit Model | Rat | Not Specified | Not Specified | Prevented escape deficit development |

Experimental Protocols

Preparation and Administration of Mirtazapine

Materials:

-

Mirtazapine (e.g., Remeron®)

-

0.9% NaCl (Saline)

-

Vortex mixer

-

Syringes and needles for the appropriate route of administration (e.g., i.p., oral gavage)

-

Animal scale

Procedure:

-

Drug Preparation: Dissolve Mirtazapine in 0.9% NaCl to the desired concentration. Ensure the solution is thoroughly mixed using a vortex mixer.

-

Animal Handling: Acclimate animals to the experimental room for at least 60 minutes before any procedure. House animals in standard cages with free access to food and water, under a standard light-dark cycle.

-

Dosage Calculation: Weigh each animal immediately before administration to calculate the precise volume of the drug solution to be administered based on its body weight.

-

Administration:

-

Intraperitoneal (i.p.) Injection: Inject the calculated volume of the mirtazapine solution into the peritoneal cavity of the rodent.

-

Oral Gavage (o.p.): Administer the calculated volume of the mirtazapine solution directly into the stomach using an oral gavage needle.

-

Behavioral Testing Protocols

The following are common behavioral tests used to assess the effects of mirtazapine in rodents.

This test is based on the principle of "behavioral despair," where rodents will cease struggling and become immobile when placed in an inescapable cylinder of water. Antidepressants are expected to reduce the duration of immobility.

Materials:

-

Transparent cylinders (e.g., 40 cm high, 20 cm diameter for rats; smaller for mice)

-

Water at 23-25°C

-

Stopwatch

-

Video recording equipment (optional, for later scoring)

Procedure (Rats):

-

Habituation (Day 1): Place each rat in a cylinder filled with water (15 cm deep) for a 15-minute session. This session is not scored.

-

Drug Administration: Administer mirtazapine or vehicle at the desired time point before the test session on Day 2.

-

Test Session (Day 2): Place the rat back into the water-filled cylinder for a 5-minute test session.

-

Scoring: Record the total time the animal spends immobile during the 5-minute test. Immobility is defined as the lack of active movements other than those necessary to keep the head above water.

Procedure (Mice):

-

Drug Administration: Administer mirtazapine or vehicle at the desired time point before the test.

-

Test Session: Place the mouse in a cylinder with water for a single 6-minute session.

-

Scoring: Score immobility during the last 4 minutes of the 6-minute test.

Similar to the FST, the TST induces a state of immobility in mice when suspended by their tails.

Materials:

-

A horizontal bar or shelf to suspend the mice

-

Adhesive tape

-

Stopwatch

Procedure (Mice):

-

Drug Administration: Administer mirtazapine or vehicle at the desired time point before the test.

-

Suspension: Suspend each mouse by its tail from a horizontal bar using adhesive tape, ensuring the body hangs freely.

-

Test Session: The test duration is typically 6 minutes.

-

Scoring: Record the total time the mouse remains immobile.

The EPM is used to assess anxiety-like behavior by measuring the rodent's tendency to explore open, elevated arms versus enclosed arms. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Materials:

-

Elevated plus-maze apparatus (two open arms and two closed arms, elevated from the floor)

-

Video recording and tracking software

Procedure:

-

Drug Administration: Administer mirtazapine or vehicle at the desired time point before the test.

-

Test Session: Place the rodent in the center of the maze, facing one of the open arms.

-

Recording: Allow the animal to explore the maze for a set period (e.g., 5 minutes).

-

Scoring: Record the time spent in the open arms, the number of entries into the open arms, the time spent in the closed arms, and the number of entries into the closed arms.

Signaling Pathways and Experimental Workflows

Mirtazapine's Mechanism of Action

Mirtazapine's primary mechanism involves the antagonism of presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an increased release of both norepinephrine (B1679862) (NE) and serotonin (5-HT). It also blocks 5-HT2 and 5-HT3 receptors, which allows for preferential stimulation of 5-HT1A receptors by the increased serotonin levels.

Caption: Mirtazapine's mechanism of action.

Experimental Workflow for Behavioral Testing

The following diagram illustrates a typical workflow for conducting behavioral experiments with mirtazapine in rodent models.

Caption: General experimental workflow.

References

Application Notes and Protocols for the Quantification of Atypical Antipsychotics (with reference to "Serazapine") in Biological Samples

Disclaimer: The compound "Serazapine" is not a recognized pharmaceutical agent in publicly available scientific literature. It is presumed that this may be a typographical error or a novel compound with limited public information. The following application notes and protocols are based on established methods for the quantification of structurally and functionally similar atypical antipsychotic drugs such as Quetiapine, Olanzapine, and Clozapine (B1669256). These methodologies provide a strong foundation for developing and validating an assay for a novel compound with similar chemical properties.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The therapeutic drug monitoring (TDM) of atypical antipsychotics is crucial for optimizing treatment efficacy and minimizing adverse effects.[1] Quantifying drug concentrations in biological matrices such as plasma, serum, and whole blood allows for dose individualization and ensures patient compliance. This document provides detailed protocols for the quantification of atypical antipsychotics, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV detection, which are commonly employed techniques for this class of drugs.[2][3][4][5]

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of common atypical antipsychotics. These values can serve as a benchmark for the development of an assay for a new chemical entity like "Serazapine".

Table 1: LC-MS/MS Method Parameters for Atypical Antipsychotic Quantification

| Parameter | Olanzapine | Quetiapine | Clozapine |

| Linearity Range | 1-20 ng/mL | 1-1500 ng/mL | 25-1000 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL | 5 ng/mL |

| Intra-day Precision (%CV) | < 11.60% | < 7.44% | < 9% |

| Inter-day Precision (%CV) | < 11.60% | < 7.44% | < 10% |

| Accuracy (%RE) | < 1.66% | < 10.2% | 97-103% |

| Recovery | ~90% | > 90% | ~100% |

| Internal Standard | Venlafaxine | Clozapine | Loxapine |

Table 2: HPLC-UV Method Parameters for Atypical Antipsychotic Quantification

| Parameter | Clozapine | Quetiapine |

| Linearity Range | 10-900 ng/mL | 4-400 ng/mL |

| Lower Limit of Detection (LOD) | 5 ng/mL | Not Reported |

| Intra-day Precision (%CV) | Satisfactory | < 3.3% |

| Inter-day Precision (%CV) | Satisfactory | < 3.3% |

| Accuracy (% Recovery) | Not Reported | 92% |

| Internal Standard | Not specified in abstract | Triprolidine |

Experimental Protocols

Protocol 1: Quantification by LC-MS/MS

This protocol describes a general method for the quantification of an atypical antipsychotic in human plasma using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 400 µL of human plasma, add the internal standard (e.g., a structurally similar compound not co-administered with the analyte).

-

Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).

-

Vortex mix for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

2. Chromatographic Conditions

-

Column: C18 reversed-phase column (e.g., ACE C18, 125 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic mixture of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid (50:50 v/v).

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 10 µL.

3. Mass Spectrometric Conditions

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Analyte (e.g., Olanzapine): m/z 313.1 > 256.1

-

Internal Standard (e.g., Venlafaxine): m/z 278.1 > 260.2

-

Note: These transitions would need to be optimized for "Serazapine".

-

4. Data Analysis

-

Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.

Caption: Workflow for LC-MS/MS quantification.

Protocol 2: Quantification by HPLC-UV

This protocol outlines a general method for quantifying an atypical antipsychotic in human plasma using high-performance liquid chromatography with ultraviolet detection.

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a C8 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.

-

Load 1 mL of plasma sample (pre-treated with an internal standard) onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove interferences.

-

Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

-

Column: C8 reversed-phase column (e.g., 150x4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, methanol, and a phosphate (B84403) buffer (e.g., pH 1.9). The exact ratio should be optimized for adequate separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Injection Volume: 50 µL.

-

UV Detection Wavelength: 245 nm (this will need to be determined for "Serazapine" based on its UV absorbance spectrum).

3. Data Analysis

-

Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve.

Caption: Workflow for HPLC-UV quantification.

Signaling Pathway and Metabolism

Atypical antipsychotics primarily exert their effects through interactions with dopamine (B1211576) and serotonin (B10506) receptors. Their metabolism is mainly hepatic, involving cytochrome P450 (CYP) enzymes. Understanding the metabolic pathway is crucial for identifying potential drug-drug interactions and interpreting patient data.

Caption: General metabolic pathway of atypical antipsychotics.

References

- 1. Chapter 40: Therapeutic drug monitoring [clinical-laboratory-diagnostics.com]

- 2. mdpi.com [mdpi.com]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. Assay for quantitation of clozapine and its metabolite N-desmethylclozapine in human plasma by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ultra-fast LC-MS/MS in therapeutic drug monitoring: Quantification of clozapine and norclozapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Mirtazapine: Application Notes and Protocols for Inducing Specific Cellular Responses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mirtazapine (B1677164) is a tetracyclic antidepressant that operates through a unique mechanism of action, distinct from selective serotonin (B10506) reuptake inhibitors (SSRIs) and other classes of antidepressants. It is classified as a noradrenergic and specific serotonergic antidepressant (NaSSA). Its primary mode of action involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors, which leads to an enhanced release of both norepinephrine (B1679862) and serotonin (5-hydroxytryptamine, 5-HT)[1][2][3][4]. Furthermore, mirtazapine is a potent antagonist of serotonin 5-HT2 and 5-HT3 receptors, as well as histamine (B1213489) H1 receptors[1]. This distinct pharmacological profile makes it a valuable tool for investigating various cellular signaling pathways and responses. These application notes provide detailed methodologies for utilizing mirtazapine to elicit and study specific cellular events.

Mechanism of Action

Mirtazapine's primary mechanism involves the blockade of presynaptic α2-adrenergic receptors. These receptors typically function as a negative feedback loop, inhibiting the release of norepinephrine and serotonin. By antagonizing these receptors, mirtazapine effectively disinhibits these neurons, leading to an increased release of both neurotransmitters into the synaptic cleft.

The enhanced serotonergic activity is specifically directed towards 5-HT1A receptors because mirtazapine concurrently blocks 5-HT2 and 5-HT3 receptors. This selective activation of 5-HT1A-mediated signaling, coupled with increased noradrenergic transmission, is believed to be the foundation of its therapeutic effects. Additionally, its potent antagonism of the histamine H1 receptor is responsible for its sedative effects.

Data Presentation

Receptor Binding Affinity

The following table summarizes the binding affinities (Ki) of mirtazapine for various human receptors. Lower Ki values indicate higher binding affinity.

| Receptor Subtype | Ki (nM) |

| α2A-Adrenergic Receptor | 1.8 |

| α2C-Adrenergic Receptor | 1.6 |

| 5-HT2A Receptor | 3.5 |

| 5-HT2C Receptor | 1.5 |

| 5-HT3 Receptor | Not specified |

| Histamine H1 Receptor | 0.28 |

Data compiled from various sources. Exact values may vary between studies.

Cellular Response to Mirtazapine in SH-SY5Y Neuroblastoma Cells

This table presents quantitative data on the effects of mirtazapine on norepinephrine release and Brain-Derived Neurotrophic Factor (BDNF) expression in the human neuroblastoma cell line SH-SY5Y.

| Parameter | Mirtazapine Concentration | Incubation Time | Result |

| Norepinephrine Release | 10 µM | 3 hours | Significant increase in norepinephrine concentration in cell supernatant. |

| Total BDNF Protein | 10 µM | 3 hours | Significant increase in total BDNF protein levels. |

| Mature BDNF Protein | 1 µM | 72 hours | Significant increase in mature BDNF protein levels. |

Experimental Protocols

Protocol 1: Cell Viability Assay in Response to Mirtazapine-Induced Stress Protection

This protocol details the use of MTT and Neutral Red assays to assess the protective effects of mirtazapine against oxidative stress in neuronal cell lines.

1. Cell Culture:

-

Culture human neuroblastoma SH-SY5Y or mouse hippocampal HT-22 cells in appropriate media (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin).

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seed cells into 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

2. Mirtazapine and Stressor Preparation:

-

Prepare a stock solution of mirtazapine in DMSO. Further dilute in cell culture medium to final concentrations ranging from 0.01 µM to 20 µM.

-

Prepare a stock solution of a stressor, such as hydrogen peroxide (H₂O₂) or corticosterone, in the appropriate solvent. Determine the IC50 of the stressor in your cell line beforehand.

3. Treatment:

-

Treat cells with varying concentrations of mirtazapine for a predetermined pre-incubation period (e.g., 24 hours).

-

Following pre-incubation, add the stressor at its IC50 concentration to the wells already containing mirtazapine.

-

Incubate the plates for an additional 24-48 hours.

-

Include control wells with vehicle only, stressor only, and mirtazapine only.

4. MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

5. Neutral Red Assay:

-

After the incubation period, replace the medium with medium containing Neutral Red dye (50 µg/mL).

-

Incubate for 2-3 hours at 37°C.

-

Wash the cells with PBS.

-

Add destain solution (50% ethanol, 49% water, 1% acetic acid) to each well.

-

Measure the absorbance at 540 nm using a microplate reader.

6. Data Analysis:

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Plot cell viability against mirtazapine concentration to determine its protective effects.

Protocol 2: Quantification of Norepinephrine Release from SH-SY5Y Cells

This protocol describes the use of a competitive ELISA to measure norepinephrine released from SH-SY5Y cells following mirtazapine treatment.

1. Cell Culture and Treatment:

-

Culture SH-SY5Y cells in appropriate flasks or plates until they reach 80-90% confluency.

-

Treat the cells with 10 µM mirtazapine or vehicle (DMSO) in serum-free medium for 30 minutes, 1 hour, and 3 hours.

2. Supernatant Collection:

-

Following treatment, collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any cellular debris.

3. Competitive ELISA for Norepinephrine:

-

Use a commercially available norepinephrine ELISA kit.

-

Follow the manufacturer's instructions for the assay.

-

Typically, this involves adding the collected supernatants, standards, and a fixed amount of HRP-labeled norepinephrine to a microplate pre-coated with an anti-norepinephrine antibody.

-

During incubation, the unlabeled norepinephrine in the sample competes with the HRP-labeled norepinephrine for binding to the antibody.

-

After incubation and washing, add a substrate solution that reacts with the bound HRP to produce a colorimetric signal.

-

The intensity of the color is inversely proportional to the concentration of norepinephrine in the sample.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

-

Generate a standard curve using the norepinephrine standards provided in the kit.

-

Calculate the concentration of norepinephrine in the cell supernatants based on the standard curve.

-

Express the results as fold change over the vehicle-treated control.

Protocol 3: Western Blot Analysis of BDNF Expression

This protocol outlines the procedure for detecting changes in the expression of pro-BDNF and mature BDNF in SH-SY5Y cells treated with mirtazapine.

1. Cell Culture and Treatment:

-

Culture SH-SY5Y cells to 80-90% confluency.

-

Treat cells with mirtazapine at concentrations of 1 µM and 10 µM for 1, 3, and 72 hours.

2. Cell Lysis:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against pro-BDNF (recognizing the ~32 kDa band) and mature BDNF (recognizing the ~14 kDa band) overnight at 4°C.

-

Also, probe for a loading control, such as β-actin or GAPDH.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

5. Detection and Analysis:

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the BDNF band intensities to the loading control.

-

Express the results as fold change relative to the vehicle-treated control.

Visualizations

Caption: Mirtazapine's primary mechanism of action.

Caption: Western blot workflow for BDNF analysis.

Caption: Mirtazapine's downstream signaling effects.

References

Application Notes and Protocols: The Use of Mirtazapine in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of mirtazapine (B1677164), a tetracyclic antidepressant, in neuroscience research. This document details its mechanism of action, key experimental protocols for its preclinical evaluation, and quantitative data from various in vitro and in vivo studies.

Introduction

Mirtazapine is an atypical antidepressant with a unique pharmacological profile, often described as a Noradrenergic and Specific Serotonergic Antidepressant (NaSSA).[1] Its primary therapeutic application is in the treatment of major depressive disorder.[1] In neuroscience research, mirtazapine serves as a valuable tool to investigate the roles of various neurotransmitter systems in mood regulation and behavior. Its complex mechanism of action, involving multiple receptor systems, makes it a subject of interest for studying the neurobiology of depression and the mechanisms of antidepressant efficacy.

Mechanism of Action

Mirtazapine's primary mechanism involves the antagonism of central presynaptic α2-adrenergic autoreceptors and heteroreceptors.[2][3] This action leads to an increase in the release of both norepinephrine (B1679862) (NE) and serotonin (B10506) (5-HT).[3] Unlike many other antidepressants, mirtazapine does not significantly inhibit the reuptake of serotonin, norepinephrine, or dopamine.

Furthermore, mirtazapine is a potent antagonist of several postsynaptic serotonin receptors, specifically 5-HT2A, 5-HT2C, and 5-HT3 receptors. This selective blockade of 5-HT2 and 5-HT3 receptors is thought to contribute to its anxiolytic and anti-emetic properties, while allowing for indirect enhancement of 5-HT1A-mediated neurotransmission, which is associated with antidepressant and anxiolytic effects. Mirtazapine is also a potent antagonist of the histamine (B1213489) H1 receptor, which accounts for its sedative effects.

Signaling Pathway Diagram

Caption: Mirtazapine's mechanism of action.

Quantitative Data

Table 1: Receptor Binding Affinities (Ki, nM) of Mirtazapine

| Receptor | Human | Rat | Reference |

| α2A-Adrenergic | 1.8 | - | |

| α2B-Adrenergic | 1.6 | - | |

| α2C-Adrenergic | 1.8 | - | |

| 5-HT2A | 6.3 | 13 | |

| 5-HT2C | 3.2 | 39 | |

| 5-HT3 | 2.5 | - | |

| Histamine H1 | 1.6 | - | |

| 5-HT1A | 180 | 1100 | |

| α1-Adrenergic | 200 | - | |

| Muscarinic | 670 | - |

Table 2: In Vivo Neurochemical Effects of Mirtazapine in Rats

| Brain Region | Neurotransmitter | Dose (mg/kg) | Route | % Change from Baseline | Reference |

| Medial Prefrontal Cortex | Norepinephrine | 5 | i.p. | ~+150% | |

| Medial Prefrontal Cortex | Dopamine | 5 | i.p. | ~+150% | |

| Dorsal Hippocampus | Serotonin | 10 | s.c. | No significant change | |

| Frontal Cortex | Serotonin | 10 | s.c. | No significant change |

Table 3: In Vivo Electrophysiological Effects of Mirtazapine in Rats

| Brain Region | Neuron Type | Administration | Dose (mg/kg/day) | Effect on Firing Rate | Reference |

| Dorsal Raphe | Serotonergic | Acute | - | Transient Increase | |

| Dorsal Raphe | Serotonergic | Chronic (21 days) | 5 | +75% | |

| Locus Coeruleus | Noradrenergic | Chronic (21 days) | 5 | +30% |

Table 4: Preclinical Behavioral Effects of Mirtazapine in Rodents

| Behavioral Test | Species | Dose (mg/kg) | Effect | Reference |

| Forced Swim Test | Rat | - | Prevents escape deficit | |

| Elevated Plus Maze | Rat | - | Anxiolytic-like effects | |

| Locomotor Activity | Rat | 15 | Decreased activity | |

| Locomotor Activity | Rat | 30, 60, 90 | Transiently decreased activity | |

| Cue-induced Methamphetamine Seeking | Rat | 5.0 | Reduced seeking behavior |

Experimental Protocols

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of mirtazapine for various neurotransmitter receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells)

-

Radioligand specific for the receptor (e.g., [3H]prazosin for α1, [3H]rauwolscine for α2)

-

Mirtazapine solutions of varying concentrations

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a series of dilutions of mirtazapine.

-

In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), a high concentration of a known competitor (for non-specific binding), or a concentration of mirtazapine.

-

Incubate the plate at a specific temperature for a set duration to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each mirtazapine concentration by subtracting the non-specific binding from the total binding.

-

Analyze the data using non-linear regression to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis

Objective: To measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals following mirtazapine administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Guide cannulae

-

Syringe pump

-

Fraction collector

-

HPLC system with electrochemical detection

-

Artificial cerebrospinal fluid (aCSF)

-

Mirtazapine for injection

Protocol:

-

Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., medial prefrontal cortex, dorsal hippocampus). Secure the cannula with dental cement and allow the animal to recover for several days.

-